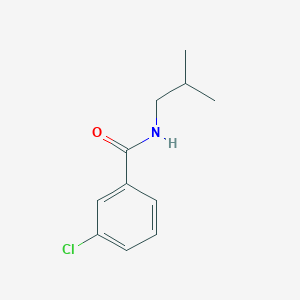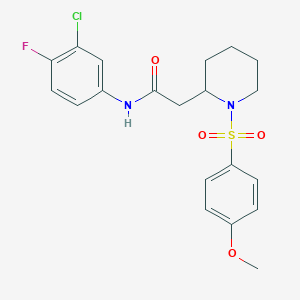![molecular formula C8H15Cl2NO2S B2493618 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride CAS No. 2411287-43-7](/img/structure/B2493618.png)
1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azabicyclo octanes and related compounds involves complex reactions. For instance, intramolecular Michael-type additions have been used to synthesize 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, which share a similar bicyclic structure to 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride (Gregory, Bullock, & Chen, 1985). Additionally, ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles provide insights into the reactivity of similar bicyclic structures (Maraš, Polanc, & Kočevar, 2012).
Molecular Structure Analysis
The molecular structure of azabicyclo octane derivatives has been thoroughly analyzed using techniques such as infrared, ultraviolet, nuclear magnetic resonance, and mass spectrometry. These analyses help in establishing the bicyclic compounds' structures, including those with spiro centers (Gregory, Bullock, & Chen, 1985).
Chemical Reactions and Properties
The chemical reactivity of azabicyclo octanes involves interactions with various nucleophiles and electrophiles, leading to a range of derivatives. For example, the nucleophilic ring-opening reactions of DABCO derivatives highlight the compound's versatility in synthetic chemistry (Maraš, Polanc, & Kočevar, 2012).
Physical Properties Analysis
The physical properties of azabicyclo octanes, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and drug formulation. Although specific details on 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride are scarce, related compounds' thermal behavior and polymorphism studies provide valuable insights (Laus et al., 2011).
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Spectroscopy : Berger (1978) investigated the conformational dependence of 15n13c spin-spin coupling constants in compounds related to 1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride; hydrochloride, providing insights into their structural properties (S. Berger, 1978).
Synthesis and Optimization : Sun Yu (2011) detailed the synthesis process of a derivative of this compound, exploring factors influencing the reaction conditions and optimizing them for better yields (Sun Yu, 2011).
Structural Studies and Crystallography : Arias-Pérez et al. (2001) conducted a structural study of esters derived from this compound, utilizing NMR spectroscopy and X-ray diffraction to determine their crystal structures (M. Arias-Pérez et al., 2001).
Biological Activity Investigations : Seebacher et al. (2005) explored the antiprotozoal activities of derivatives of this compound, providing a basis for future medicinal chemistry research (W. Seebacher et al., 2005).
Polymer Synthesis and Antibacterial Activity : Kumar et al. (2017) synthesized homopolymers based on derivatives of this compound, investigating their antibacterial properties and potential applications in materials science (S. Kumar et al., 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2S.ClH/c9-13(11,12)7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYONPYIYNOFTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)CS(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

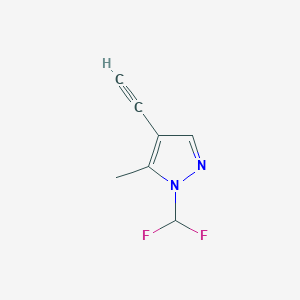
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2493537.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

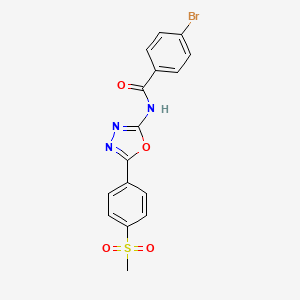
![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)
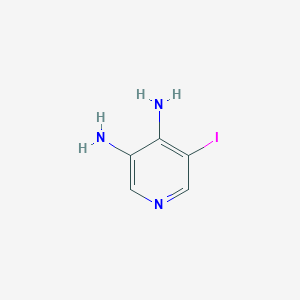
![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)
![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)
